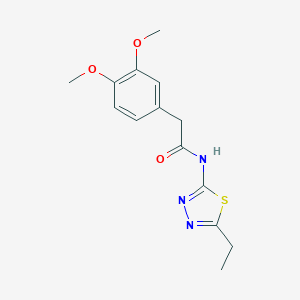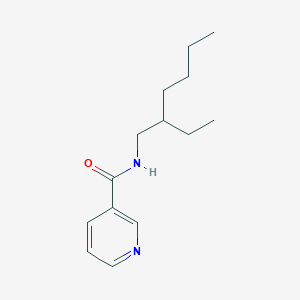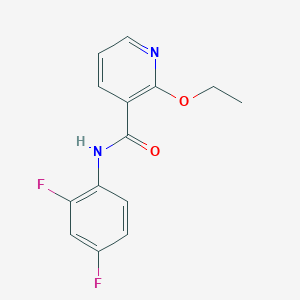![molecular formula C16H16N2O3S B270770 N-[4-(cyanomethyl)phenyl]-4-ethoxybenzenesulfonamide](/img/structure/B270770.png)
N-[4-(cyanomethyl)phenyl]-4-ethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(cyanomethyl)phenyl]-4-ethoxybenzenesulfonamide, also known as CES or NSC 743380, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been reported to have various biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of N-[4-(cyanomethyl)phenyl]-4-ethoxybenzenesulfonamide is not fully understood. However, it has been reported to inhibit the activity of carbonic anhydrase IX (CAIX), which is a transmembrane protein that is overexpressed in many solid tumors. CAIX plays a role in regulating pH in the tumor microenvironment and is involved in tumor growth and metastasis. Inhibition of CAIX activity by N-[4-(cyanomethyl)phenyl]-4-ethoxybenzenesulfonamide may lead to decreased tumor growth and metastasis.
Biochemical and Physiological Effects:
N-[4-(cyanomethyl)phenyl]-4-ethoxybenzenesulfonamide has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is important for the regulation of cell growth and survival. It has also been reported to inhibit the proliferation of cancer cells by blocking cell cycle progression. In addition, it has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(cyanomethyl)phenyl]-4-ethoxybenzenesulfonamide has several advantages for lab experiments. It is a relatively small molecule that can be easily synthesized and purified. It has been shown to have activity against various cancer cell lines and viruses, making it a useful tool for studying the biological activities of sulfonamide derivatives. However, there are also limitations to the use of N-[4-(cyanomethyl)phenyl]-4-ethoxybenzenesulfonamide in lab experiments. It has been reported to have low solubility in water, which may limit its use in certain assays. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of N-[4-(cyanomethyl)phenyl]-4-ethoxybenzenesulfonamide. One direction is to further investigate its mechanism of action, particularly its interaction with CAIX. Understanding the molecular details of its interaction with CAIX may lead to the development of more potent and selective inhibitors of CAIX. Another direction is to explore its potential as a therapeutic agent for the treatment of cancer and viral infections. Clinical trials may be necessary to evaluate its safety and efficacy in humans. Finally, its potential as a tool for imaging and diagnosis of cancer may also be explored.
Méthodes De Synthèse
The synthesis of N-[4-(cyanomethyl)phenyl]-4-ethoxybenzenesulfonamide involves the reaction of 4-ethoxybenzenesulfonyl chloride with 4-(cyanomethyl)aniline in the presence of a base. The reaction yields a white solid that can be purified by recrystallization. The purity of the compound can be confirmed by NMR and MS analysis.
Applications De Recherche Scientifique
N-[4-(cyanomethyl)phenyl]-4-ethoxybenzenesulfonamide has been widely used in scientific research as a tool to study the biological activities of sulfonamide derivatives. It has been reported to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have antiviral activity against HIV-1 and hepatitis C virus. In addition, it has been reported to have anti-inflammatory activity in animal models of inflammation.
Propriétés
Nom du produit |
N-[4-(cyanomethyl)phenyl]-4-ethoxybenzenesulfonamide |
|---|---|
Formule moléculaire |
C16H16N2O3S |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
N-[4-(cyanomethyl)phenyl]-4-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C16H16N2O3S/c1-2-21-15-7-9-16(10-8-15)22(19,20)18-14-5-3-13(4-6-14)11-12-17/h3-10,18H,2,11H2,1H3 |
Clé InChI |
ULUCTSKRJMJNAP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC#N |
SMILES canonique |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






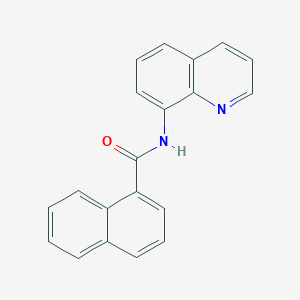
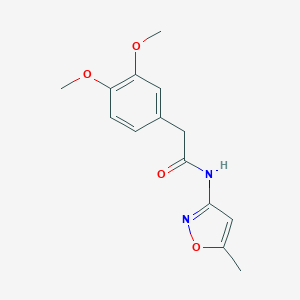
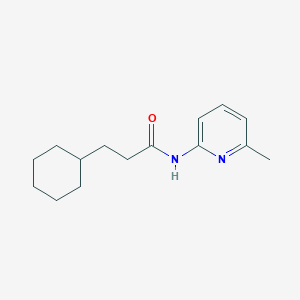

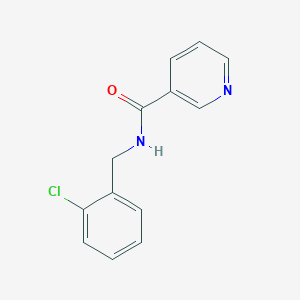
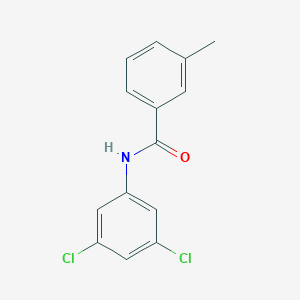

![N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B270713.png)
